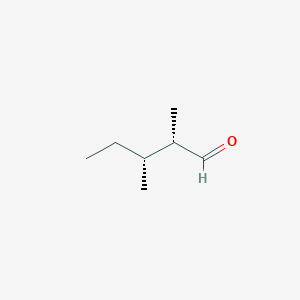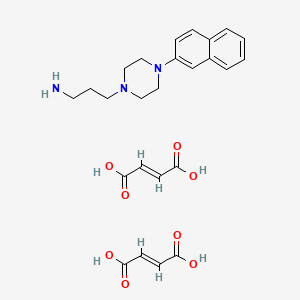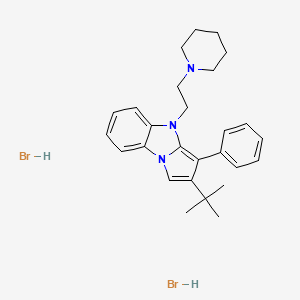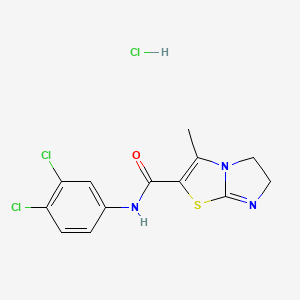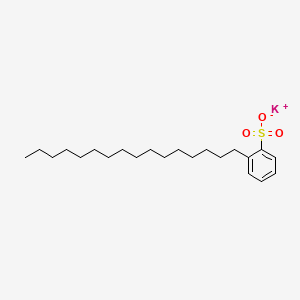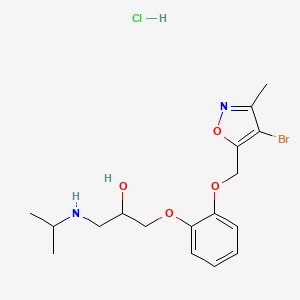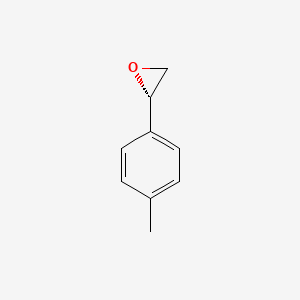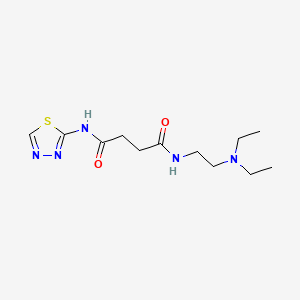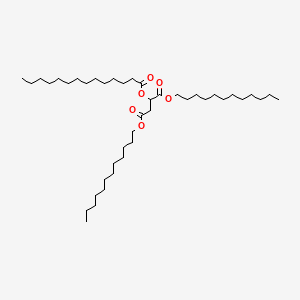
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-5-(trifluoromethyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-5-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction conditions often require acidic or basic catalysts and elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medically, compounds in this family are explored for their potential to treat diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, these compounds can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: A simple derivative with similar properties.
5,6-Dimethylbenzimidazole: Another derivative with distinct biological activities.
Uniqueness
What sets 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-5-(trifluoromethyl)- apart is its trifluoromethyl group, which can significantly alter its chemical and biological properties, making it a unique candidate for various applications.
Properties
CAS No. |
89659-92-7 |
|---|---|
Molecular Formula |
C14H10F3N3O |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
1-methyl-3-pyridin-2-yl-5-(trifluoromethyl)benzimidazol-2-one |
InChI |
InChI=1S/C14H10F3N3O/c1-19-10-6-5-9(14(15,16)17)8-11(10)20(13(19)21)12-4-2-3-7-18-12/h2-8H,1H3 |
InChI Key |
VUWZNHNTOQOFDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N(C1=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



